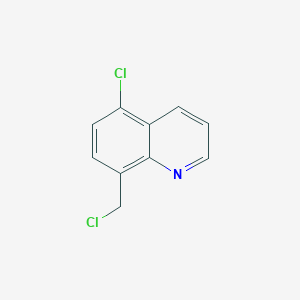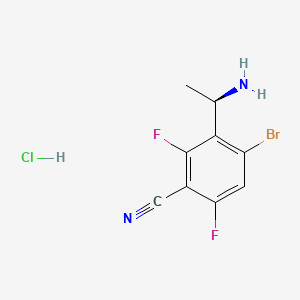
Tert-butyl (R)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ®-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyethyl group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped by an amine to yield the desired carbamate .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often involve the use of palladium-catalyzed synthesis. This method is efficient and allows for the production of N-Boc-protected anilines, which are important intermediates in the synthesis of various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium azide, tetrabutylammonium bromide, and zinc(II) triflate. Reaction conditions often involve low temperatures and the use of organic solvents such as methylene chloride or chloroform .
Major Products Formed
The major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and various carbamate derivatives .
Scientific Research Applications
Tert-butyl ®-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl ®-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate involves the formation of a carbamate group, which can interact with various molecular targets. The compound can undergo hydrolysis to release the active amine, which can then participate in further chemical reactions. The molecular targets and pathways involved include enzymes and receptors that are sensitive to carbamate and amine groups .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-protected anilines: Compounds with similar synthetic applications and reactivity.
Tetrasubstituted pyrroles: Compounds with similar structural features and synthetic routes.
Uniqueness
Tert-butyl ®-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate is unique due to its specific combination of functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as a protecting group for amines while also participating in various synthetic transformations makes it a valuable compound in organic chemistry .
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-[3-[(1R)-1-amino-2-hydroxyethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
AINUYRZOJOEQHC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)[C@H](CO)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)



![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)

![N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)



![3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13652937.png)



